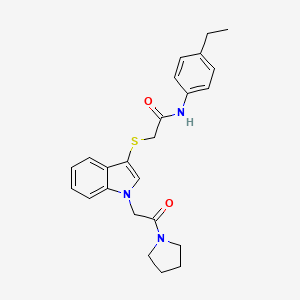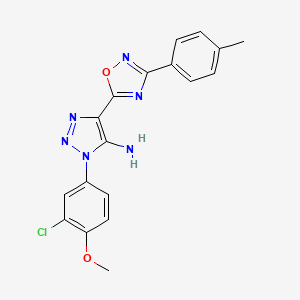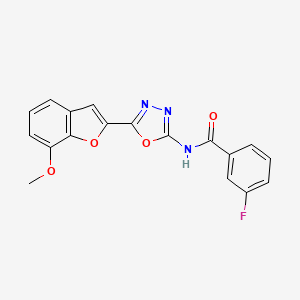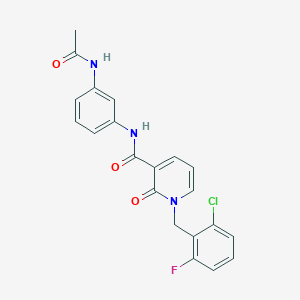
4-(o-tolyl)-3-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(o-tolyl)-3-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H23F3N4O2 and its molecular weight is 444.458. The purity is usually 95%.
BenchChem offers high-quality 4-(o-tolyl)-3-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(o-tolyl)-3-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Rearrangements
The reactivity of triazole derivatives, similar to the compound , has been extensively studied. For instance, D’Anna et al. (2004) investigated the mononuclear rearrangement of Z-2,4-dinitrophenylhydrazone derivatives of 5-amino-3-benzoyl-1,2,4-oxadiazole into triazoles, showing a solvent-dependent dichotomic behavior which includes rearrangement in toluene and acidic hydrolysis in dioxane/water D’Anna, F., Frenna, V., Macaluso, G., Morganti, S., Nitti, P., Pace, V., Spinelli, D., & Spisani, R. (2004). The Journal of Organic Chemistry.
Antimicrobial Applications
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, highlighting the potential of triazole compounds in combating microbial infections Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules.
Structural Analysis and Molecular Design
Ahmed et al. (2016) performed structural analyses, including spectral analyses and crystal structures, on newly synthesized 1,2,3-triazoles, contributing to the understanding of their molecular properties and potential applications in materials science Ahmed, M. N., Yasin, K. A., Ayub, K., Mahmood, T., Tahir, M., Khan, B., Hafeez, M., Ahmed, M., & Ihsan- ul-Haq. (2016). Journal of Molecular Structure.
Synthesis and Chemical Properties
The synthesis of triazole derivatives and their chemical properties form a significant part of research in this field. Sañudo et al. (2006) reported on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, introducing a new class of cyclic dipeptidyl ureas, showcasing the versatility of triazole chemistry Sañudo, M., Marcaccini, S., Basurto, S., & Torroba, T. (2006). The Journal of Organic Chemistry.
Chemical Bond Activation and Formation
The work by Crich and Smith (2001) on the activation of thioglycosides to glycosyl triflates using 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride highlights the role of triazole and related compounds in facilitating chemical bond formation and activation, a crucial aspect in synthetic chemistry Crich, D., & Smith, M. (2001). Journal of the American Chemical Society.
Eigenschaften
IUPAC Name |
4-(2-methylphenyl)-3-[[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O2/c1-15-5-2-3-8-19(15)30-20(27-28-22(30)32)13-16-9-11-29(12-10-16)21(31)17-6-4-7-18(14-17)23(24,25)26/h2-8,14,16H,9-13H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUMYCDBFQORFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(o-tolyl)-3-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2971030.png)
![3-[2-Methoxy-4-(trifluoromethyl)phenyl]morpholine;hydrochloride](/img/structure/B2971033.png)
![N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2971034.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{12,13-dimethyl-8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide](/img/structure/B2971037.png)

![4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2971040.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B2971041.png)


![N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline](/img/structure/B2971048.png)

